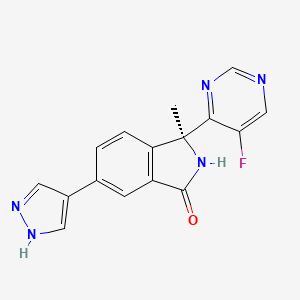
Antitubulin agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubulin agent 1 is a compound that inhibits the assembly of microtubules by binding to tubulin, a protein that forms the structural framework of cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, antitubulin agents can interfere with cell division and induce cell death, making them valuable in cancer treatment and other medical applications .
Vorbereitungsmethoden
The synthesis of antitubulin agent 1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to a series of reactions, such as nitration, reduction, and acylation, to introduce the desired functional groups. The final step involves coupling the intermediate with a suitable partner to form the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Antitubulin agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Antitubulin agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study microtubule dynamics and the effects of tubulin-binding compounds on cellular processes.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and other cellular functions.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics and induce cell death in cancer cells. It is also being studied for its potential use in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the production of microtubule-targeting agents for agricultural and industrial applications
Wirkmechanismus
Antitubulin agent 1 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the structural framework of microtubules . This binding disrupts the normal assembly and disassembly of microtubules, leading to the destabilization of the microtubule network within cells. As a result, the compound interferes with cell division, intracellular transport, and other microtubule-dependent processes, ultimately inducing cell death .
The molecular targets of this compound include the α- and β-tubulin subunits, which are the building blocks of microtubules. By binding to these subunits, the compound prevents the proper formation of microtubules and disrupts their dynamic behavior .
Vergleich Mit ähnlichen Verbindungen
Antitubulin agent 1 can be compared with other similar compounds, such as colchicine, vincristine, vinblastine, and podophyllin . These compounds also target tubulin and disrupt microtubule dynamics, but they differ in their chemical structures, binding sites, and mechanisms of action.
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Vincristine and Vinblastine: Bind to the vinca alkaloid site on tubulin and promote microtubule depolymerization.
Podophyllin: Inhibits microtubule assembly by binding to tubulin and preventing its polymerization.
This compound is unique in its specific binding to the colchicine site and its ability to disrupt microtubule dynamics in a manner similar to colchicine .
By understanding the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds, researchers can better appreciate the potential of this compound in various scientific and medical fields.
Eigenschaften
Molekularformel |
C21H19N3O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-benzyl-3-hydroxy-4-[C-methyl-N-(3-prop-2-ynoxyphenyl)carbonimidoyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-27-18-11-7-10-17(13-18)22-15(2)19-20(25)23-24(21(19)26)14-16-8-5-4-6-9-16/h1,4-11,13,26H,12,14H2,2H3,(H,23,25) |
InChI-Schlüssel |
CVGHPOZEJCZYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC(=CC=C1)OCC#C)C2=C(N(NC2=O)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


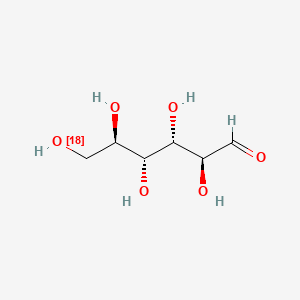
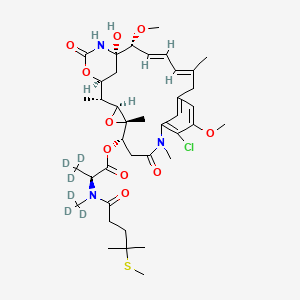
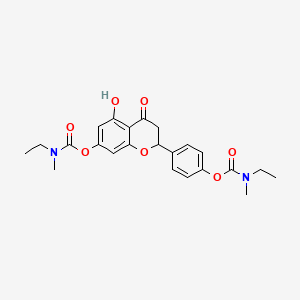


![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
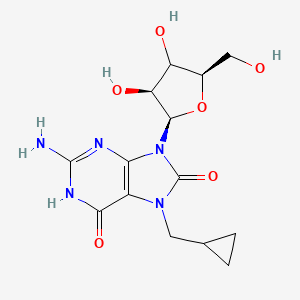
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
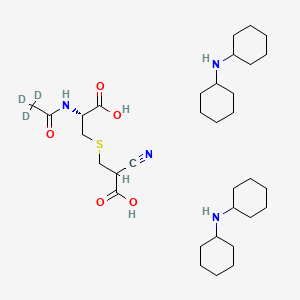

![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)

